molecular formula C11H15N B8679253 1-Propanamine, 2-methyl-N-(phenylmethylene)- CAS No. 6852-57-9

1-Propanamine, 2-methyl-N-(phenylmethylene)-

Cat. No. B8679253
CAS RN: 6852-57-9
M. Wt: 161.24 g/mol
InChI Key: ZZFNBVPVZOECOF-UHFFFAOYSA-N
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Patent
US04749792

Procedure details

To a stirred solution of isobutylamine (49.7 ml, 500 mmol) in dry benzene (50 ml) was added benzaldehyde (50.8 ml, 500 mmol) over a period of 20 minutes. After three hours, the water layer was separated and the stirring of the benzene solution continued overnight. Again the separated water layer was discarded. The benzene layer after further dilution with dry benzene (150 ml) was dried over a minimum amount of magnesium sulfate. After concentrating the dried benzene solution, the residue was distilled in vacuo, yielding 72.1 g of compound, boiling point 46°-48° C. at 0.1 mm of Hg.
Quantity
49.7 mL
Type
reactant
Reaction Step One
Quantity
50.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH:6](=[N:5][CH2:1][CH:2]([CH3:4])[CH3:3])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
49.7 mL
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
50.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the stirring of the benzene solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water layer was separated
WAIT
Type
WAIT
Details
continued overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer after further dilution with dry benzene (150 ml) was dried over a minimum amount of magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the dried benzene solution
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 72.1 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.